Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines a naphthofuran core with a mesitylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthofuran core. This can be achieved through a series of cyclization reactions. The mesitylsulfonyl group is then introduced via sulfonylation reactions, using mesitylsulfonyl chloride as the sulfonylating agent. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.
Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The mesitylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with biological molecules. The naphthofuran core may also play a role in the compound’s biological activity, potentially through interactions with cellular membranes or proteins.
Comparison with Similar Compounds
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(tosyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate: This compound has a tosyl group instead of a mesitylsulfonyl group, which can influence its reactivity and biological activity.
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylbenzofuran-3-carboxylate: This compound has a benzofuran core instead of a naphthofuran core, which can influence its chemical and biological properties.
Biological Activity
Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthofuran core with a mesitylsulfonyl group, contributing to its unique chemical properties. Its molecular formula is C18H19N1O4S, and it has a molecular weight of approximately 345.42 g/mol. The structural complexity allows for various interactions with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:
- Electrophilic Interactions : The mesitylsulfonyl group acts as a strong electron-withdrawing moiety, which may enhance the compound's reactivity towards nucleophiles in biological systems.
- Membrane Interaction : The naphthofuran core may facilitate interactions with cellular membranes or proteins, potentially influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance:
- In vitro Studies : Various studies have demonstrated that related naphthofuran derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
- Mechanistic Insights : The presence of the sulfonamide group has been linked to enhanced cytotoxic effects against specific cancer types, suggesting that this compound could be a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The study revealed:
- IC50 Values : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
- Mechanistic Pathway : Apoptotic assays confirmed that treatment with the compound led to increased levels of cleaved caspases and PARP fragmentation, hallmark indicators of programmed cell death.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-6-30-25(27)22-17(5)31-23-19-10-8-7-9-18(19)21(13-20(22)23)26-32(28,29)24-15(3)11-14(2)12-16(24)4/h7-13,26H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDIUFCLPCVPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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